7-Thia-1-azaspiro[3.5]nonane hydrochloride
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Overview
Description
7-Thia-1-azaspiro[3.5]nonane hydrochloride is a chemical compound with the molecular formula C7H13NS·HCl and a molecular weight of 179.71 g/mol . This compound is characterized by a spirocyclic structure containing both sulfur and nitrogen atoms, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 7-Thia-1-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable thioamide with an amine under acidic conditions to form the spirocyclic structure. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-Thia-1-azaspiro[3.5]nonane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
7-Thia-1-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 7-Thia-1-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
7-Thia-1-azaspiro[3.5]nonane hydrochloride can be compared with other spirocyclic compounds containing sulfur and nitrogen atoms:
1-Thia-7-azaspiro[3.5]nonane hydrochloride: Similar in structure but with different positioning of the sulfur and nitrogen atoms, leading to variations in reactivity and applications.
2-Thia-7-azaspiro[3.5]nonane hydrochloride:
The uniqueness of this compound lies in its specific spirocyclic configuration, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-thia-1-azaspiro[3.5]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c1-4-8-7(1)2-5-9-6-3-7;/h8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYIBHHJKAQVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCSCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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